5-O-Methyl quercetin
5-O-Methyl quercetin
Azaleatin is a monomethoxyflavone that is quercetin in which the hydroxy group at position 5 is replaced by a methoxy group. It has a role as a plant metabolite. It is a 7-hydroxyflavonol, a tetrahydroxyflavone and a monomethoxyflavone. It derives from a quercetin.
Brand Name:
Vulcanchem
CAS No.:
529-51-1
VCID:
VC0191873
InChI:
InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3
SMILES:
Molecular Formula:
C16H12O7
Molecular Weight:
316.26 g/mol
5-O-Methyl quercetin
CAS No.: 529-51-1
Natural Products
VCID: VC0191873
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol
CAS No. | 529-51-1 |
---|---|
Product Name | 5-O-Methyl quercetin |
Molecular Formula | C16H12O7 |
Molecular Weight | 316.26 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3 |
Standard InChIKey | RJBAXROZAXAEEM-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
Description | Azaleatin is a monomethoxyflavone that is quercetin in which the hydroxy group at position 5 is replaced by a methoxy group. It has a role as a plant metabolite. It is a 7-hydroxyflavonol, a tetrahydroxyflavone and a monomethoxyflavone. It derives from a quercetin. |
Synonyms | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-5-methoxy-4H-1-benzopyran-4-one; 3,3',4',7-Tetrahydroxy-5-methoxyflavone; Azaleatin |
Reference | Borbely, G. et al., J. Med. Chem., 53, 6758 (2010) Park, Y. et al., J. Ocular Pharmacol. Therap., 20, 189 (2004) |
PubChem Compound | 5281604 |
Last Modified | Nov 11 2021 |
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